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Compound of Interest

Compound Name: N-Boc-4-piperidinemethanol

Cat. No.: B043165

Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

N-Boc-4-piperidinemethanol, also known as tert-butyl 4-(hydroxymethyl)piperidine-1-
carboxylate, is a versatile bifunctional molecule widely employed as a crucial intermediate in
the synthesis of a diverse range of pharmaceutical compounds. Its structure, featuring a Boc-
protected piperidine nitrogen and a primary alcohol, allows for sequential and site-selective
modifications, making it an invaluable building block in the construction of complex drug
candidates. This document provides detailed application notes and experimental protocols for
the use of N-Boc-4-piperidinemethanol in drug discovery, with a focus on its application in the
synthesis of kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR)
signaling pathway.

Physicochemical Properties and Data

N-Boc-4-piperidinemethanol is a white to off-white crystalline solid at room temperature. Its
key physicochemical properties are summarized in the table below for easy reference.
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Property Value Reference
CAS Number 123855-51-6 [1]
Molecular Formula C11H21NOs [1]
Molecular Weight 215.29 g/mol [1]
Appearance White to off-white crystalline

solid
Melting Point 78-82 °C
Purity >97%

Applications in Drug Discovery

The unique structural features of N-Boc-4-piperidinemethanol make it a versatile starting

material for the synthesis of various therapeutic agents. The Boc protecting group provides

stability and prevents unwanted side reactions at the piperidine nitrogen, while the hydroxyl

group serves as a handle for further functionalization through oxidation, tosylation, or

etherification reactions.

Key application areas include:

¢ Kinase Inhibitors: As a precursor to piperidine-containing side chains found in many kinase

inhibitors, including those targeting EGFR, a key player in cancer progression.[2][3] The

piperidine moiety often plays a crucial role in modulating the solubility, pharmacokinetic

properties, and binding affinity of the final drug molecule.

» Neurological Drugs: It serves as an important intermediate in the synthesis of drugs for

various neurological conditions, such as convulsions, epilepsy, and sedation.[1]

» Bradycardic Agents: N-Boc-4-piperidinemethanol is utilized in the synthesis of novel

bradycardic agents, which are compounds that reduce the heart rate.

Experimental Protocols
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The following protocols detail key synthetic transformations of N-Boc-4-piperidinemethanol
and its application in the synthesis of a 4-anilinoquinazoline-based EGFR inhibitor, exemplified
by a synthetic route analogous to the preparation of Vandetanib.

Protocol 1: Tosylation of N-Boc-4-piperidinemethanol

This protocol describes the conversion of the hydroxyl group to a good leaving group, a
tosylate, which facilitates subsequent nucleophilic substitution reactions.

Reaction Scheme:

N-Boc-4-piperidinemethanol

|—> [1-(tert-butoxycarbonyl)piperidin-4-yllmethyl
4-methylbenzenesulfonate

Tosyl Chloride (TsCl)
Triethylamine (TEA)
Dichloromethane (DCM)

Click to download full resolution via product page

Tosylation of N-Boc-4-piperidinemethanol.

Materials:

o N-Boc-4-piperidinemethanol

o p-Toluenesulfonyl chloride (TsCl)

e Triethylamine (TEA)

¢ Dichloromethane (DCM), anhydrous

e Saturated aqueous sodium bicarbonate solution
e Brine

e Anhydrous magnesium sulfate (MgSQOa)
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Procedure:

Dissolve N-Boc-4-piperidinemethanol (1.0 eq) in anhydrous DCM in a round-bottom flask
under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C in an ice bath.

Add triethylamine (1.5 eq) to the stirred solution.

Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM to the reaction
mixture.

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for
an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography
(TLC).

Upon completion, quench the reaction by adding water.

Separate the organic layer and wash it sequentially with saturated aqueous sodium
bicarbonate solution and brine.

Dry the organic layer over anhydrous MgSOa, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography on silica gel to afford the desired
tosylated product.

Expected Yield: High (typically > 80%).

Protocol 2: Williamson Ether Synthesis for Coupling to a
Phenolic Moiety

This protocol demonstrates the use of the tosylated intermediate in a Williamson ether

synthesis to form a key ether linkage present in many EGFR inhibitors.

Reaction Scheme:
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[1-(tert-butoxycarbonyl)piperidin-4-yllmethyl
4-methylbenzenesulfonate

Substituted Phenol

(e.g., 4-hydroxy-3-methoxybenzonitrile) S N-Boc-4-((substituted-phenoxy)methyl)piperidine

Base (e.g., K2CO3)
Solvent (e.g., DMF)

Click to download full resolution via product page

Williamson Ether Synthesis.

Materials:

[1-(tert-butoxycarbonyl)piperidin-4-yllmethyl 4-methylbenzenesulfonate (from Protocol 1)
Substituted phenol (e.g., 4-hydroxy-3-methoxybenzonitrile)
Potassium carbonate (K2COs)

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

To a solution of the substituted phenol (1.0 eq) in anhydrous DMF, add potassium carbonate
(2.0 eq).

Stir the mixture at room temperature for 30 minutes.

Add a solution of [1-(tert-butoxycarbonyl)piperidin-4-yllmethyl 4-methylbenzenesulfonate (1.2
eq) in anhydrous DMF to the reaction mixture.

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the progress by
TLC.
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After completion, cool the reaction to room temperature and pour it into water.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous MgSOa, filter, and
concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Expected Yield: 60-80%.

Protocol 3: Synthesis of a 4-Anilinoquinazoline EGFR
Inhibitor (Vandetanib Analogue)

This protocol outlines the subsequent steps to construct the final drug molecule, starting from
the ether intermediate synthesized in Protocol 2. This represents a plausible synthetic route
and may require optimization.

Workflow Diagram:

N-Boc-4 > Boc Deprotection Reductive Amination
(from Protocol 2) (e.g., TFA or HCl in Dioxane) (e.g., Formaldehyde, NaBH(OAc)s)

[anazolme Core Synthesis )

(Multi-step process)

ain
> Nucleophilic Aromatic Substitution >] Final EGFR Inhibitor
j > (Coupling of D and F) (Vandetanib Analogue)

Click to download full resolution via product page

Synthetic workflow for a Vandetanib analogue.

Procedure (Conceptual Outline):

e Boc Deprotection: The N-Boc protected piperidine intermediate is treated with a strong acid,
such as trifluoroacetic acid (TFA) or hydrochloric acid (HCI) in dioxane, to remove the Boc
group and yield the free secondary amine.

¢ Reductive Amination: The resulting piperidine is then N-methylated via reductive amination
using formaldehyde and a reducing agent like sodium triacetoxyborohydride to install the
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methyl group on the piperidine nitrogen.

e Quinazoline Core Synthesis: In a parallel synthesis, a substituted 4-chloroquinazoline core is

prepared through a multi-step sequence, often starting from a substituted anthranilic acid

derivative.

» Nucleophilic Aromatic Substitution: The final step involves the coupling of the piperidine-

containing side chain with the 4-chloroquinazoline core via a nucleophilic aromatic

substitution reaction to afford the final 4-anilinoquinazoline EGFR inhibitor.

Quantitative Data Summary

The following table summarizes representative biological activity data for Vandetanib, an EGFR

inhibitor whose synthesis can be conceptually approached using N-Boc-4-piperidinemethanol

as a key building block for the side chain.

Compound Target ICso0 (NM) Cell Line Reference
Vandetanib VEGFR-2 40 Enzyme Assay [4]
VEGFR-3 110 Enzyme Assay [4]

EGFR 500 Enzyme Assay [4]

RET 130 Enzyme Assay [4]

EGFR Signaling Pathway

Vandetanib and similar 4-anilinoquinazoline derivatives exert their anti-cancer effects by

inhibiting the tyrosine kinase activity of EGFR. The binding of epidermal growth factor (EGF) to

EGFR triggers a cascade of downstream signaling events that promote cell growth,

proliferation, and survival. Inhibition of EGFR kinase activity blocks these signals, leading to a

reduction in tumor growth.

© 2025 BenchChem. All rights reserved. 7/10

Tech Support


https://www.benchchem.com/product/b043165?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3153121/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3153121/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3153121/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3153121/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043165?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Vandetanib
(EGFR Inhibitor)

Dimerization &

Autophosphorylation Inhibits
o
P-EGFR (Active)
Activates

Grb2/SOS PIP2

Cell Proliferation,
Survival, Angiogenesis

Click to download full resolution via product page

Simplified EGFR signaling pathway and the inhibitory action of Vandetanib.
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Conclusion

N-Boc-4-piperidinemethanol is a highly valuable and versatile intermediate in modern drug
discovery. Its strategic use allows for the efficient construction of complex piperidine-containing
moieties that are integral to the structure and function of numerous therapeutic agents. The
protocols and data presented herein provide a practical guide for researchers and scientists in
leveraging this key building block for the development of novel pharmaceuticals, particularly in
the realm of kinase inhibitor synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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